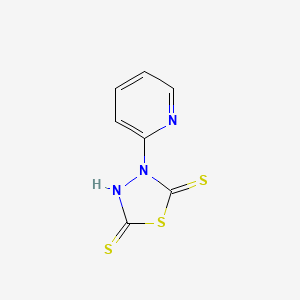
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of pyridine-2-thiol with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Reaction of pyridine-2-thiol with carbon disulfide: This step forms a dithiocarbamate intermediate.
Reaction with hydrazine hydrate: The intermediate reacts with hydrazine hydrate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiol groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with biological molecules. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.
Uniqueness
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
56468-60-1 |
|---|---|
Formule moléculaire |
C7H5N3S3 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
3-pyridin-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C7H5N3S3/c11-6-9-10(7(12)13-6)5-3-1-2-4-8-5/h1-4H,(H,9,11) |
Clé InChI |
UATOBVQELUPZTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=S)SC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















